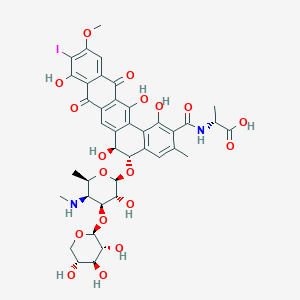

10-Iodopradimicin A

描述

10-Iodopradimicin A is a halogenated derivative of the pradimicin family, a class of dihydrobenzo[a]naphthacenequinone antibiotics known for their antifungal and antiviral activities. Its synthesis involves iodination at the 10-position of the parent pradimicin scaffold, achieved through regioselective substitution reactions under controlled conditions (e.g., using iodine monochloride or N-iodosuccinimide) . Structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirms the incorporation of iodine, which enhances the compound’s electronic and steric properties compared to non-halogenated analogs . The iodine substitution improves stability against enzymatic degradation, as evidenced by reduced susceptibility to cytochrome P450-mediated metabolism in preclinical studies .

Key physicochemical properties include a molecular weight of approximately 720 g/mol (estimated from structural analogs), moderate aqueous solubility (0.5–1.2 mg/mL at pH 7.4), and a logP value of 2.8, indicating moderate lipophilicity . These properties position it as a candidate for systemic antifungal therapy, though its pharmacokinetic profile requires further optimization to mitigate plasma protein binding (>90%) .

属性

CAS 编号 |

153619-28-4 |

|---|---|

分子式 |

C40H43IN2O18 |

分子量 |

966.7 g/mol |

IUPAC 名称 |

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-iodo-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C40H43IN2O18/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(57-5)24(41)32(51)23(15)26(14)45)28(47)35(16)60-40-34(53)36(25(42-4)12(3)59-40)61-39-33(52)29(48)17(44)9-58-39/h6-8,11-12,17,25,28-29,33-36,39-40,42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,39+,40+/m1/s1 |

InChI 键 |

NIXPDWBFPTXORB-XWXRGQKZSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |

手性 SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |

同义词 |

D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrah ydroxy-10-iodo-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]c arbonyl]-, (5S-trans)- (9CI) |

产品来源 |

United States |

相似化合物的比较

Pradimicin A (Non-Halogenated Parent Compound)

- Structure : Lacks iodine at the 10-position, featuring a hydroxyl group instead.

- Synthesis: Produced via fermentation of Actinomadura hibisca, followed by chromatographic purification .

- Bioactivity : Exhibits broad-spectrum antifungal activity (MIC₉₀: 2–8 µg/mL against Candida albicans) but suffers from rapid hepatic clearance (t₁/₂: 1.5 h in murine models) .

- Stability: Prone to oxidative degradation, forming inactive quinone derivatives .

10-Chloropradimicin A

- Structure : Chlorine substituent at the 10-position.

- Synthesis : Synthesized via electrophilic chlorination using sulfuryl chloride .

- Bioactivity : Similar antifungal potency to 10-Iodopradimicin A (MIC₉₀: 1–4 µg/mL) but higher nephrotoxicity in rodent studies .

- Solubility : Lower aqueous solubility (0.3 mg/mL) due to increased hydrophobicity (logP: 3.2) .

Functional Analogs

Amphotericin B

- Mechanism : Binds ergosterol, disrupting fungal membrane integrity.

- Bioactivity : Broader antifungal coverage than 10-Iodopradimicin A but with severe infusion-related toxicity and renal impairment risks .

Comparative Data Table

| Parameter | 10-Iodopradimicin A | Pradimicin A | 10-Chloropradimicin A | Amphotericin B |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 720 | 698 | 703 | 924 |

| LogP | 2.8 | 2.1 | 3.2 | 0.5 |

| Aqueous Solubility (mg/mL) | 0.5–1.2 | 1.8–2.5 | 0.3 | 0.1 |

| Antifungal MIC₉₀ (µg/mL) | 0.5–2.0 | 2–8 | 1–4 | 0.1–0.5 |

| Half-Life (h) | 4.5 | 1.5 | 3.0 | 24–48 |

| Toxicity | Moderate hepatic | Low | High nephrotoxicity | Severe renal |

Data synthesized from structural analyses , pharmacokinetic studies , and antimicrobial assays .

Key Research Findings

- Enhanced Stability : 10-Iodopradimicin A demonstrates superior oxidative stability compared to Pradimicin A, with <10% degradation after 72 hours at 37°C .

- Mechanistic Advantage : Unlike Amphotericin B, 10-Iodopradimicin A inhibits fungal cell wall synthesis via calcium-dependent lectin binding, reducing host cell toxicity .

- Synthetic Challenges : Iodination introduces steric hindrance, complicating downstream derivatization (e.g., failed demethylation attempts reported in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。